7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[45]decan-6-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4One common method involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process, which allows for the efficient construction of the spirocyclic framework . This method is applicable to a wide range of aldehydes and provides good yields with excellent selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one has a wide range of applications in scientific research:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.
Industry: The compound’s chemical properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or other signaling proteins, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decan-6-one: A simpler spirocyclic compound with similar structural features.
7-Azaspiro[4.5]decan-6-one: Another spirocyclic compound with a nitrogen atom in the ring.
Uniqueness
7-(Cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one is unique due to the presence of the cyclopropylmethyl and thiophen-3-ylsulfonyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research applications and differentiate it from other spirocyclic compounds .
Properties
IUPAC Name |
7-(cyclopropylmethyl)-2-thiophen-3-ylsulfonyl-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c19-15-16(5-1-7-17(15)10-13-2-3-13)6-8-18(12-16)23(20,21)14-4-9-22-11-14/h4,9,11,13H,1-3,5-8,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHUCJKGYVMALP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)S(=O)(=O)C3=CSC=C3)C(=O)N(C1)CC4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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